![molecular formula C5HF9O5S B13445382 2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoic acid](/img/structure/B13445382.png)
2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoic acid is a perfluorinated compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and resistance to degradation. It is used in various industrial applications, particularly in the production of fluoropolymers.
Métodos De Preparación
The synthesis of 2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoic acid involves several steps. One common method includes the reaction of hexafluoropropylene oxide with a suitable sulfonyl fluoride precursor under controlled conditions. The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods often involve large-scale reactors and continuous flow processes to optimize efficiency and output.
Análisis De Reacciones Químicas
2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of partially fluorinated alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles, leading to the formation of diverse derivatives.
Common reagents used in these reactions include strong acids, bases, and specialized catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of advanced fluorinated materials and polymers.
Biology: The compound is studied for its potential effects on biological systems, particularly its bioaccumulation and toxicity.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: It is widely used in the production of fluoropolymers, which are essential in various industrial applications, including coatings, lubricants, and sealants.
Mecanismo De Acción
The mechanism of action of 2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s high fluorine content contributes to its strong electron-withdrawing effects, which can influence various biochemical pathways. Its stability and resistance to degradation make it a persistent compound in biological systems, potentially leading to bioaccumulation and long-term effects.
Comparación Con Compuestos Similares
2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoic acid can be compared with other perfluorinated compounds such as:
Perfluorooctanoic acid (PFOA): Known for its use in the production of Teflon, PFOA has similar stability and resistance to degradation but differs in its molecular structure and applications.
Perfluorobutanesulfonic acid (PFBS): PFBS is another perfluorinated compound with similar properties but shorter carbon chain length, leading to different environmental and biological behaviors.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Propiedades
Fórmula molecular |
C5HF9O5S |
|---|---|
Peso molecular |
344.11 g/mol |
Nombre IUPAC |
2,2,3,3-tetrafluoro-3-(1,1,2,2-tetrafluoro-2-fluorosulfonylethoxy)propanoic acid |
InChI |
InChI=1S/C5HF9O5S/c6-2(7,1(15)16)3(8,9)19-4(10,11)5(12,13)20(14,17)18/h(H,15,16) |
Clave InChI |
MCCROMBOHGNWRM-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(C(OC(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


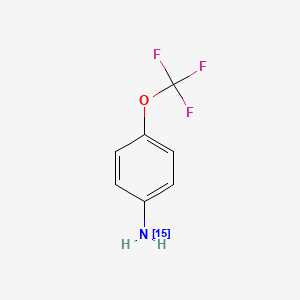
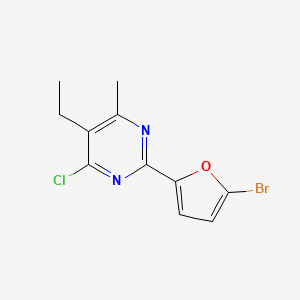
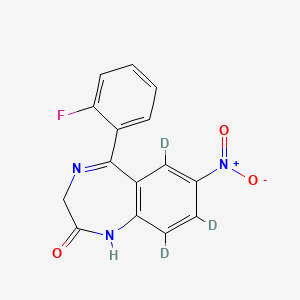
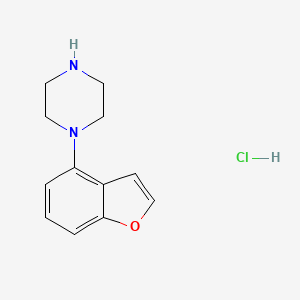
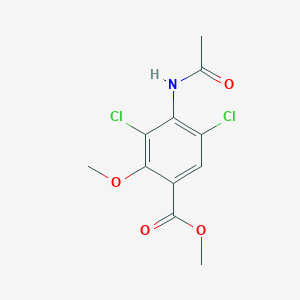
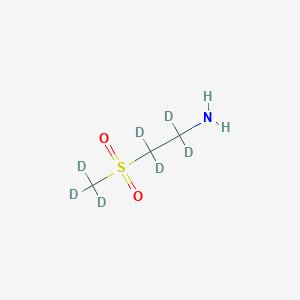
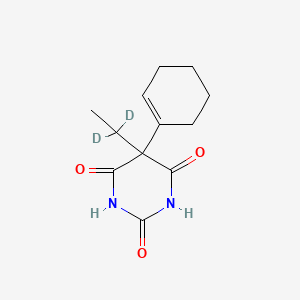
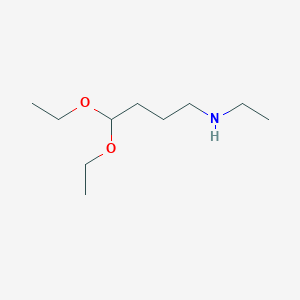
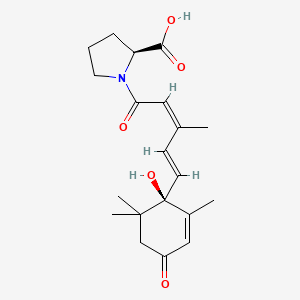
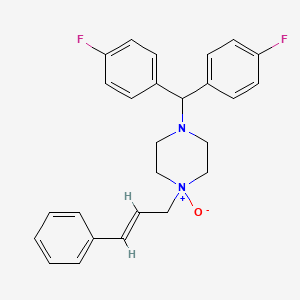
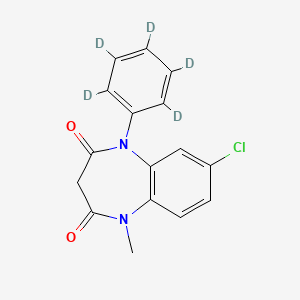
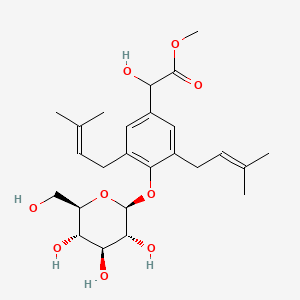
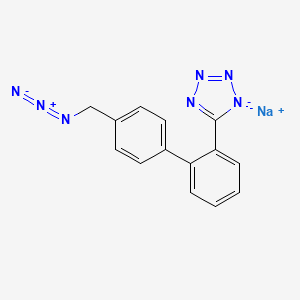
![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B13445381.png)
